molecular formula C14H10ClNO4 B6408961 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid CAS No. 1261982-90-4

4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6408961
CAS No.: 1261982-90-4
M. Wt: 291.68 g/mol
InChI Key: QHCKVLDPIJWAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid is an organic compound that features both a carbamoyl and a chlorophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the chlorophenyl intermediate, followed by the introduction of the carbamoyl group and subsequent hydroxylation of the benzoic acid ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.

Types of Reactions:

    Oxidation: The hydroxyl group on the benzoic acid ring can undergo oxidation to form quinones.

    Reduction: The carbamoyl group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(3-Carbamoyl-4-fluorophenyl)-3-hydroxybenzoic acid
  • 4-(3-Carbamoyl-4-bromophenyl)-3-hydroxybenzoic acid
  • 4-(3-Carbamoyl-4-methylphenyl)-3-hydroxybenzoic acid

Uniqueness: 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)9-3-1-8(14(19)20)6-12(9)17/h1-6,17H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCKVLDPIJWAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691582
Record name 3'-Carbamoyl-4'-chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-90-4
Record name 3'-Carbamoyl-4'-chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.